![molecular formula C21H23N3OS B4844155 2-benzyl-4-(4-morpholinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B4844155.png)
2-benzyl-4-(4-morpholinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Descripción general
Descripción
2-benzyl-4-(4-morpholinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the family of benzothienopyrimidine derivatives and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of 2-benzyl-4-(4-morpholinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is not fully understood. However, it has been suggested that the compound acts by inhibiting certain enzymes and signaling pathways that are involved in the progression of diseases. For example, it has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-benzyl-4-(4-morpholinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in animal models. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, the compound has been shown to have antiviral activity by inhibiting viral replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-benzyl-4-(4-morpholinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine in lab experiments is its potential therapeutic applications. The compound has shown promising results in various studies, and its mechanism of action is still being investigated. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for the research on 2-benzyl-4-(4-morpholinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine. One direction could be to investigate its potential therapeutic applications in other diseases, such as autoimmune diseases and neurodegenerative diseases. Another direction could be to optimize the synthesis method to improve the yield and purity of the product. Additionally, further research could be conducted to understand the mechanism of action of the compound and to identify potential targets for its therapeutic applications.
Aplicaciones Científicas De Investigación
2-benzyl-4-(4-morpholinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine has shown potential therapeutic applications in various diseases. It has been studied for its anti-cancer, anti-inflammatory, and anti-viral properties. The compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models. It has also shown antiviral activity against the herpes simplex virus.
Propiedades
IUPAC Name |
4-(2-benzyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-2-6-15(7-3-1)14-18-22-20(24-10-12-25-13-11-24)19-16-8-4-5-9-17(16)26-21(19)23-18/h1-3,6-7H,4-5,8-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBJGTDBEGTHCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=C(N=C3S2)CC4=CC=CC=C4)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-bromo-3-methylphenyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B4844078.png)
![1-(3,5-dimethylphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4844084.png)
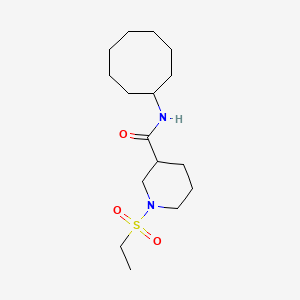
![N-(2-chlorophenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4844112.png)

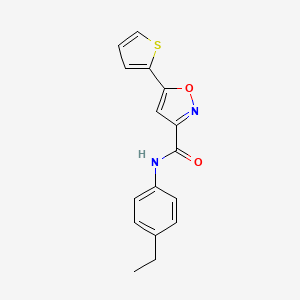
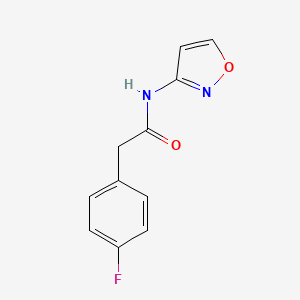
![2-[(phenoxyacetyl)amino]-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4844150.png)
![1-ethyl-N-methyl-4-({5-[(pentafluorophenoxy)methyl]-2-furoyl}amino)-1H-pyrazole-3-carboxamide](/img/structure/B4844160.png)
![3-(3,4-dichlorophenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acrylamide](/img/structure/B4844161.png)
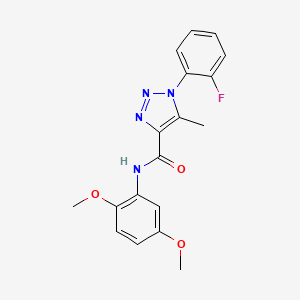
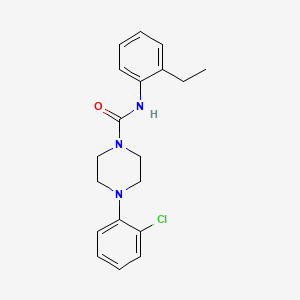
![ethyl 4-methyl-2-[({[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4844169.png)
![3-[(3-isoxazolylmethyl)thio]-2(1H)-quinoxalinone](/img/structure/B4844184.png)